molecular formula C9H9N3O2 B1429907 trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate CAS No. 1255507-88-0

trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate

Cat. No. B1429907
M. Wt: 194.2 g/mol
InChI Key: TWFZGCMQGLPBSX-FIBGUPNXSA-N
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Description

Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is an organic compound containing a benzimidazole ring and a carbamate group1. It is available for purchase from various chemical suppliers213.



Synthesis Analysis

Unfortunately, the specific synthesis process for trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is not readily available in the search results. Further research or consultation with a chemist may be necessary for detailed synthesis information.



Molecular Structure Analysis

The molecular structure of trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate involves a benzimidazole ring and a carbamate group1. A detailed analysis of the molecular structure would require more specific information or a more detailed search.



Chemical Reactions Analysis

The specific chemical reactions involving trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate are not readily available in the search results. However, a study on tautomerism in drugs with benzimidazole carbamate moiety provides some insights into the potential energy surface of these compounds4.



Physical And Chemical Properties Analysis

The molecular formula of trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is C9H9N3O2, and its molecular weight is 194.2 g/mol1. More detailed physical and chemical properties are not readily available in the search results.


Scientific Research Applications

Agricultural Applications

  • Use in Sustained Release Systems for Agriculture : Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate, as part of the carbendazim group, is utilized in agriculture for the control of fungal diseases. Research has focused on incorporating these compounds into solid lipid nanoparticles and polymeric nanocapsules. These systems modify the release profiles of the fungicides, improve transfer to the site of action, and reduce environmental toxicity (Campos et al., 2015).

Chemical Synthesis and Structural Analysis

  • Synthesis and Spectroscopic Study : The compound has been involved in the synthesis of a range of benzimidazole carbamates. These have been analyzed using techniques like NMR and IR spectroscopy, and their crystal structures have been examined through X-ray diffraction (Iriepa et al., 2004).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • Use in OLED Technology : Research has demonstrated the potential of benzimidazole derivatives, which include trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate, in the development of efficient organic light-emitting diodes. These compounds, due to their electron-transporting properties, can significantly enhance the performance of OLEDs (Ge et al., 2008).

Enhanced Cytotoxicity in Cancer Research

  • Cytotoxicity in Cancer Treatment : Benzimidazole carbamate derivatives have shown potential in cancer research due to their enhanced cytotoxicity. Studies have indicated that encapsulating these compounds can increase their aqueous solubility and reduce toxicity, making them promising candidates for anticancer agents (Zhao et al., 2010).

Radiolabeled Compounds for Cancer Therapy

  • Use in Cancer Radiotherapy : Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate derivatives have been evaluated for their potential in cancer radiotherapy. These compounds, when radiolabeled, can be used as theranostic agents, offering both therapeutic and diagnostic capabilities in cancer management (Kortylewicz et al., 2020).

Antimicrobial and Antifungal Properties

  • Antimicrobial and Antifungal Activities : Benzimidazole compounds have been investigated for their antimicrobial and antifungal properties. These studies have revealed significant inhibitory effects against various bacterial and yeast strains, indicating their potential use in treating infections (Kopel et al., 2015).

Biopharmaceutical Evaluation for Anthelmintic Properties

  • Biopharmaceutical Evaluation in Anthelmintics : Benzimidazole carbamates, like trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate, have been evaluated for their solubility, permeability, and pharmacokinetic parameters, showing promise as anthelmintics with better biopharmaceutical properties compared to existing treatments (Rivera et al., 2007).

Safety And Hazards

The safety and hazards associated with trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate are not explicitly stated in the search results. However, benzimidazole carbamates have been studied for their cytotoxic effects in breast cancer cells6.


Future Directions

The future directions for the use and study of trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate are not explicitly stated in the search results. However, given its structural similarity to other benzimidazole carbamates, it may have potential applications in medical or agricultural fields.


Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please consult relevant scientific literature or experts in the field.


properties

IUPAC Name

trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFZGCMQGLPBSX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746864
Record name (~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate

CAS RN

1255507-88-0
Record name (~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1255507-88-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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